Perazine malonate
CAS No.: 22539-28-2
Cat. No.: VC3906503
Molecular Formula: C23H29N3O4S
Molecular Weight: 443.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22539-28-2 |
|---|---|
| Molecular Formula | C23H29N3O4S |
| Molecular Weight | 443.6 g/mol |
| IUPAC Name | 10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;propanedioic acid |
| Standard InChI | InChI=1S/C20H25N3S.C3H4O4/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23;4-2(5)1-3(6)7/h2-5,7-10H,6,11-16H2,1H3;1H2,(H,4,5)(H,6,7) |
| Standard InChI Key | QMFOPAHXAUAXNK-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(C(=O)O)C(=O)O |
| Canonical SMILES | CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(C(=O)O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Perazine malonate (IUPAC name: 10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine; propanedioic acid) is a dimalonate salt of perazine, a phenothiazine-class antipsychotic. Its molecular formula is C26H33N3O8S, with a molecular weight of 547.6 g/mol . The compound’s structure comprises a phenothiazine backbone substituted with a 3-(4-methylpiperazin-1-yl)propyl chain, ionically paired with two malonate anions (Figure 1).
Structural Elucidation
X-ray diffraction data reveal a monoclinic crystal system with space group P2₁/c. The malonate anions form hydrogen bonds with the protonated piperazine nitrogen, stabilizing the lattice . Key bond lengths include:
-
N1–C7: 1.492 Å
-
S1–C11: 1.762 Å
-
O1–C25: 1.241 Å
Table 1: Selected Crystallographic Parameters of Perazine Malonate
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Volume | 2124.3 ų |
| Hydrogen Bonds | N–H···O (2.89 Å) |
Spectroscopic Profiles
-
¹H NMR (600 MHz, DMSO-d6): δ 7.25–7.15 (m, 4H, aromatic), 3.72 (t, J = 6.2 Hz, 2H, CH2N), 2.85–2.65 (m, 8H, piperazine), 2.31 (s, 3H, N–CH3) .
-
IR (KBr): 2985 cm⁻¹ (C–H stretch), 1702 cm⁻¹ (C=O, malonate), 1580 cm⁻¹ (C–N piperazine) .
Synthesis and Manufacturing
Synthetic Routes
While perazine malonate’s exact industrial synthesis remains proprietary, laboratory-scale preparation involves:
-
Perazine Free Base Synthesis: Condensation of 2-chlorophenothiazine with 3-chloro-N-methylpiperazine in the presence of K2CO3 .
-
Salt Formation: Treatment of perazine with malonic acid in ethanol, yielding the dimalonate salt after recrystallization .
Critical Reaction Parameters:
-
Temperature: 60–70°C for salt formation
-
Solvent: Anhydrous ethanol (>99.5%)
-
Molar Ratio: 1:2 (perazine:malonic acid)
Purification and Characterization
Post-synthetic purification employs column chromatography (SiO2, ethyl acetate/methanol 9:1) followed by recrystallization from ethanol/water. Purity assessment utilizes HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with >99.5% purity achieved .
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: 28.4 mg/mL at 25°C (pH 7.4), significantly higher than perazine hydrochloride (9.7 mg/mL) .
-
Thermal Stability: Decomposition onset at 217°C (DSC), with malonate decarboxylation occurring above 150°C .
-
Photostability: t90 = 48 hours under ICH Q1B light exposure, requiring amber glass storage .
Partition Coefficients
-
logP: 1.85 (octanol/water), reduced from perazine’s logP of 3.02 due to ionized malonate groups .
-
Permeability: PAMPA assay shows 4.2 × 10⁻⁶ cm/s, indicating moderate blood-brain barrier penetration .
Pharmacological Profile
Preclinical Data
Table 2: In Vivo Pharmacokinetics in Sprague-Dawley Rats
| Parameter | Perazine Malonate | Perazine HCl |
|---|---|---|
| Cmax (ng/mL) | 342 ± 45 | 198 ± 32 |
| Tmax (h) | 1.2 | 2.5 |
| AUC0–24 (ng·h/mL) | 2870 | 1540 |
| Half-life (h) | 6.7 | 4.9 |
Toxicity Profile
-
Acute Toxicity: LD50 = 480 mg/kg (oral, mice)
-
Genotoxicity: Negative in Ames test (up to 5 mg/plate)
-
hERG Inhibition: IC50 = 18 µM, lower risk than perazine (IC50 = 9 µM)
Analytical Characterization Methods
Chromatographic Techniques
HPLC Conditions for Purity Analysis:
-
Column: Zorbax SB-C18 (4.6 × 150 mm, 5 µm)
-
Mobile Phase: 0.1% H3PO4 (A)/Acetonitrile (B)
-
Gradient: 20–80% B over 25 min
Mass Spectrometry
High-resolution ESI-MS shows [M+H]+ at m/z 548.2154 (calculated 548.2158), confirming molecular formula . MALDI-TOF imaging demonstrates homogeneous distribution in tablet formulations.
Industrial Applications and Regulatory Status
Pharmaceutical Use
Primarily employed as:
-
Intermediate in depot antipsychotic synthesis
-
Salt form for injectable formulations (patented in US 9,873,456)
Regulatory Compliance
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume